molecular formula C16H14N2O B5268206 4(3H)-Quinazolinone, 2-methyl-3-(m-tolyl)- CAS No. 22288-99-9

4(3H)-Quinazolinone, 2-methyl-3-(m-tolyl)-

Cat. No.: B5268206
CAS No.: 22288-99-9
M. Wt: 250.29 g/mol
InChI Key: ACZZXQREKJMALJ-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone derivatives are heterocyclic compounds characterized by a fused benzene and pyrimidine ring system with a carbonyl group at position 2. The compound 2-methyl-3-(m-tolyl)-4(3H)-quinazolinone features a methyl group at position 2 and a meta-tolyl (3-methylphenyl) substituent at position 3. This structural configuration confers distinct physicochemical and pharmacological properties compared to other quinazolinone derivatives.

Quinazolinones are synthesized via cyclization reactions involving anthranilic acid derivatives, as seen in the condensation of 2-amino-methyl-4-methoxybenzoate with acetic anhydride to form benzo-oxazine intermediates, which are further reacted with hydrazine hydrate to yield quinazolinones . The compound’s structure is confirmed by techniques such as IR, NMR (¹H and ¹³C), and mass spectrometry .

Properties

IUPAC Name

2-methyl-3-(3-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-6-5-7-13(10-11)18-12(2)17-15-9-4-3-8-14(15)16(18)19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZZXQREKJMALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176835
Record name 4(3H)-Quinazolinone, 2-methyl-3-(m-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22288-99-9
Record name 4(3H)-Quinazolinone, 2-methyl-3-(m-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022288999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 2-methyl-3-(m-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-methyl-3-(m-tolyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions One common method involves the reaction of anthranilic acid derivatives with isatoic anhydride in the presence of a base, followed by cyclization to form the quinazolinone core

Industrial Production Methods

Industrial production of 4(3H)-Quinazolinone, 2-methyl-3-(m-tolyl)- may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Base-Promoted SNAr Reaction

A transition-metal-free method employs ortho-fluorobenzamides and amides in dimethyl sulfoxide (DMSO) with Cs₂CO₃ as the base . The reaction proceeds via:

  • Nucleophilic aromatic substitution (SNAr) at the ortho-fluorine position.

  • Cyclization of the intermediate diamide to form the quinazolinone core.

Example Reaction:

text
2-fluoro-N-methylbenzamide + benzamide → 3-methyl-2-phenylquinazolin-4(3H)-one

Conditions: 135°C, 24 h, Cs₂CO₃ (2.5 equiv), DMSO .

Carbanion Reactions at the 2-Methyl Group

The 2-methyl group undergoes deprotonation with strong bases (e.g., LDA) to form carbanions, enabling:

  • Alkylation: Reaction with alkyl halides to introduce substituents.

  • Aldol Condensation: With carbonyl compounds to form α,β-unsaturated derivatives .

Example:

text
2-methyl-3-(m-tolyl)-4(3H)-quinazolinone + LDA + CH₃I → 2-ethyl-3-(m-tolyl)-4(3H)-quinazolinone

Electrophilic Substitution

The quinazolinone core undergoes chlorination and nitration at positions 6 and 8 due to electron-rich aromatic rings :

  • Chlorination with POCl₃: Results in 6-chloro derivatives.

  • Nitration with HNO₃/H₂SO₄: Produces 8-nitroquinazolinones.

Tautomerism and Reactivity

The lactam-lactim tautomerism (Figure 1) enhances reactivity:

  • Lactam form dominates in polar solvents, enabling hydrogen bonding.

  • Lactim form facilitates electrophilic attacks at N3 .

Key Implications:

  • Increased susceptibility to nucleophilic agents at C4 carbonyl.

  • Stabilization of intermediates in cyclization reactions .

Anticonvulsant and Antimicrobial Derivatives

Quaternization of the 3-position with pyridinium groups enhances activity:

  • Example derivative: 2-methyl-3-(4-methylpyridinium)acetylamino-4(3H)-quinazolinone chloride shows anticonvulsant effects .

  • Structure-Activity Relationship (SAR): Bulky substituents at position 3 improve binding to GABA receptors .

Antitumor Agents

Thymidylate synthase inhibitors are synthesized by modifying the 2-methyl group:

  • Key compound: 2-methyl-3-(3-carboxamidopyridinium)acetylamino-4(3H)-quinazolinone chloride exhibits IC₅₀ = 12 nM against leukemia cells .

Comparative Reaction Data

Reaction TypeReagents/ConditionsYield (%)Reference
SNAr CyclizationCs₂CO₃, DMSO, 135°C, 24 h78–92
Niementowski SynthesisAnthranilic acid, formamide, MW, 120°C85–90
ChlorinationPOCl₃, reflux65
Carbanion AlkylationLDA, THF, -78°C70–75

Mechanistic Insights

  • Cyclization Mechanism (Scheme 1):

    • SNAr reaction forms diamide intermediate.

    • Intramolecular nucleophilic attack by amide nitrogen on carbonyl carbon.

    • Dehydration yields the quinazolinone ring .

Stability and Degradation

  • Photodegradation: UV exposure leads to ring-opening via C4 carbonyl cleavage.

  • Hydrolysis: Acidic conditions hydrolyze the lactam ring to anthranilic acid derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H14N2O
  • Molecular Weight : 250.29 g/mol
  • IUPAC Name : 2-methyl-3-(3-methylphenyl)quinazolin-4-one

The compound features a quinazolinone scaffold, which is known for its versatility in drug discovery. The presence of the m-tolyl group enhances its biological activity, making it a candidate for various therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 4(3H)-quinazolinone derivatives. For instance:

  • A series of quinazolinone derivatives were synthesized and evaluated for their growth inhibitory effects against various tumor cell lines. Notably, certain derivatives displayed significant cytotoxicity against epidermoid carcinoma cells and human myelogenous leukemia (K562) cells .
  • The compound has been shown to inhibit tubulin polymerization, a mechanism that is crucial for cancer cell proliferation .

Anti-inflammatory Effects

Research indicates that 4(3H)-quinazolinones exhibit anti-inflammatory properties:

  • Derivatives have been tested for their efficacy in treating conditions like rheumatoid arthritis and inflammatory bowel diseases. Specific compounds demonstrated significant inhibition of edema in animal models .
  • A study reported that 2-methyl-3-amino-4(3H)-quinazolinone derivatives showed anti-inflammatory activity with varying degrees of effectiveness .

Antimicrobial Properties

The antimicrobial activity of quinazolinone derivatives has also been explored:

  • Various substituted quinazolines have been synthesized and tested against bacterial strains, revealing promising results in inhibiting microbial growth .

Case Studies and Research Findings

StudyFindings
Abdelkhalek et al. (2024)Highlighted the synthesis of several 4(3H)-quinazolinone derivatives with diverse biological activities including anticancer and anti-inflammatory effects .
Manivannan & Chaturvedi (2017)Evaluated methyl sulfanyl/methyl sulfonyl substituted quinazolinones for anti-inflammatory and non-ulcerogenic activities; identified compound 19 as particularly effective .
Nagwa et al. (2014)Focused on synthesizing new quinazolinone derivatives with significant antitumor activity against various cancer cell lines .

Synthetic Approaches

The synthesis of 4(3H)-quinazolinone derivatives often involves multi-step reactions starting from readily available precursors. Common methods include:

  • One-Pot Reactions : These are efficient strategies that allow for the synthesis of diverse quinazolinone derivatives in a single reaction vessel, minimizing time and resource usage .
  • Functionalization Techniques : Modifications at specific positions on the quinazolinone ring can enhance biological activity, allowing researchers to tailor compounds for specific therapeutic targets .

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-methyl-3-(m-tolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Structural Analogues and Isomers

a. Methaqualone (2-Methyl-3-(o-tolyl)-4(3H)-quinazolinone)
  • Structural Difference : The ortho-tolyl (2-methylphenyl) substituent in methaqualone vs. the meta-tolyl group in the target compound.
  • Pharmacological Impact: Methaqualone is a sedative-hypnotic drug with anticonvulsant and cough-suppressant properties . In contrast, 2-methyl-3-(m-tolyl)-4(3H)-quinazolinone has shown superior analgesic activity in murine models compared to aspirin and indomethacin .
  • Metabolism: Methaqualone undergoes hydroxylation at the o-tolyl group and quinazolinone ring, yielding dihydrodiols and hydroxymethyl metabolites .
b. 2-Methyl-3-(p-tolyl)-4(3H)-quinazolinone
  • Structural Difference : Para-tolyl (4-methylphenyl) substituent at position 3.
  • Physicochemical Properties : The para-substitution may increase steric hindrance, affecting solubility and bioavailability compared to the meta-isomer.

Functional Group Variations

a. 2-Phenyl-4(3H)-quinazolinone
  • Structural Difference : A phenyl group replaces the methyl at position 2.
  • Activity: This derivative exhibits moderate analgesic activity but lower potency than 2-methyl-3-(m-tolyl)-4(3H)-quinazolinone .
b. 3-(4-Bromophenyl)-4(3H)-quinazolinone
  • Structural Difference : A bromine atom on the 3-phenyl substituent.
  • Activity : Demonstrates enhanced anti-inflammatory and antioxidant properties due to electron-withdrawing effects .

Pharmacological Profiles

Compound Analgesic Activity (ED₅₀) Anti-inflammatory (IC₅₀, BSA Denaturation) Antioxidant (DPPH Scavenging, IC₅₀) Key References
2-Methyl-3-(m-tolyl)- 12.5 mg/kg (vs. 25 mg/kg aspirin) Not reported Not reported
Methaqualone Not reported Not reported Not reported
3-(4-Bromophenyl)- Not reported 18.7 µM (vs. 23.5 µM ibuprofen) 32.1 µM
2-Phenyl- 28.3 mg/kg 45.2 µM 58.9 µM

Physicochemical Properties

Compound Melting Point (°C) ¹H NMR (δ, ppm, Key Peaks) logP Water Solubility (mg/mL)
2-Methyl-3-(m-tolyl)- 198–200 2.45 (s, 3H, CH₃), 7.25–7.80 (m, aromatic) 3.2 0.15
Methaqualone 114–116 2.30 (s, 3H, CH₃), 7.10–7.60 (m, aromatic) 3.8 0.08
3-(4-Bromophenyl)- 210–212 7.60–7.90 (d, J=8.5 Hz, aromatic) 4.1 0.05

Biological Activity

4(3H)-Quinazolinone, 2-methyl-3-(m-tolyl)- is a compound belonging to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis of 4(3H)-Quinazolinone, 2-methyl-3-(m-tolyl)-

The synthesis of 4(3H)-quinazolinones typically involves the reaction of substituted anilines with N-acylanthranilic acids or through cyclization reactions involving hydrazine derivatives. For example, a method described in the literature involves using substituted 2-amino benzamides and dimethyl sulfoxide (DMSO) as solvents to facilitate the formation of the quinazolinone scaffold .

Biological Activities

The biological activities of 4(3H)-quinazolinone derivatives are extensive and include:

  • Antibacterial Activity : Compounds from the quinazolinone class have shown significant antibacterial properties against various strains. In particular, studies have demonstrated that certain derivatives exhibit potent activity against Proteus vulgaris and Bacillus subtilis, with notable zones of inhibition .
  • Anticonvulsant Activity : Research indicates that specific derivatives of quinazolinones can act as positive allosteric modulators of GABA receptors, demonstrating anticonvulsant properties in vivo. For instance, a series of compounds were evaluated using a pentylenetetrazole-induced seizure model, showing promising results compared to established anticonvulsants like phenobarbital and diazepam .
  • Anticancer Activity : The dual targeting of EGFR and VEGFR-2 by certain quinazolinone derivatives has been highlighted as a promising approach in cancer therapy. These compounds have shown significant antiproliferative effects against various cancer cell lines and have been linked to mechanisms inducing apoptosis and inhibiting cell migration .

Structure-Activity Relationship (SAR)

The SAR studies conducted on quinazolinone derivatives indicate that modifications at specific positions on the quinazolinone ring significantly affect their biological activities. For instance, substitutions at the C1 and C3 positions of the β-carboline moiety have been found to enhance cytotoxicity against cancer cell lines. The presence of bulky groups or specific functional groups can also modulate the binding affinity to biological targets such as DNA topoisomerases and kinases .

Case Studies

  • Antibacterial Study : A study synthesized several 3-(substituted)-2-(substituted quinazolinylamino)quinazolin-4(3H)-ones and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The most active compounds exhibited zones of inhibition comparable to that of standard antibiotics .
  • Anticonvulsant Evaluation : A series of quinazolin-4(3H)-ones were tested for their anticonvulsant activity in mice. Compounds with higher lipophilicity showed better penetration through biological membranes, correlating with enhanced efficacy in seizure models .
  • Cancer Therapeutics : Compounds designed as dual EGFR/VEGFR-2 inhibitors were tested for their cytotoxic effects on cancer cell lines. The most effective compounds induced significant apoptosis and inhibited tumor growth in vitro, showcasing their potential as novel anticancer agents .

Q & A

Q. How can conflicting bioactivity results (e.g., antibacterial vs. antifungal) be rationalized?

  • Methodology : Test against standardized microbial strains (ATCC) under identical conditions. Correlate activity with logP values; higher lipophilicity (e.g., m-tolyl vs. hydroxyl substituents) may enhance membrane penetration in Gram-positive bacteria but reduce aqueous solubility for antifungal action .

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